![molecular formula C10H12 B13823154 1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro- CAS No. 28339-41-5](/img/structure/B13823154.png)
1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro- is a chemical compound with the molecular formula C10H12 and a molecular weight of 132.2023 It is a derivative of cyclopropane and indene, characterized by its unique structure that includes a cyclopropane ring fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro- typically involves the cyclopropanation of indene derivatives. One common method is the reaction of indene with diazomethane in the presence of a catalyst such as copper or rhodium. The reaction conditions usually require a solvent like dichloromethane and are carried out at low temperatures to ensure the stability of the diazomethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated temperatures and pressures.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Metheno-1H-indene, octahydro-1,7a-dimethyl-5-(1-methylethyl)-: This compound shares a similar cyclopropane-indene structure but with additional methyl and isopropyl groups.
Cyclosativene: Another related compound with a similar core structure but different substituents.
Uniqueness
1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro- is unique due to its specific arrangement of the cyclopropane and indene rings, which imparts distinct chemical and physical properties
Properties
CAS No. |
28339-41-5 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
pentacyclo[4.4.0.02,4.03,8.05,7]decane |
InChI |
InChI=1S/C10H12/c1-2-4-7-5-3(1)6-8(4)10(6)9(5)7/h3-10H,1-2H2 |
InChI Key |
HINXRGAQSXIQPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C4C1C5C2C5C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone](/img/structure/B13823078.png)
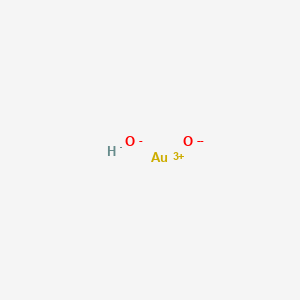

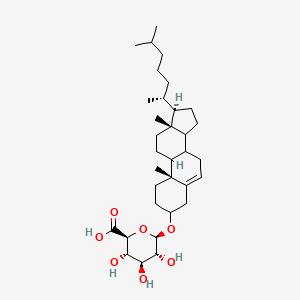
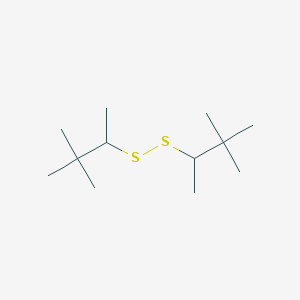
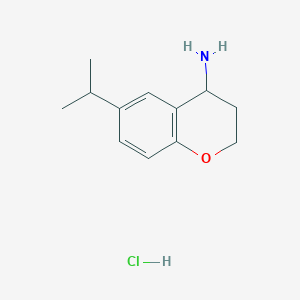
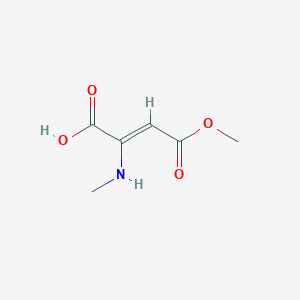
![octyl beta-hydroxy-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate](/img/structure/B13823122.png)
![disodium;(4R,5R,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13823125.png)

![Ethyl 3-{[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13823151.png)
![Methyl [(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13823164.png)
![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)
